molecular formula C10H13NO2 B14812271 4-Cyclopropoxy-3-methoxy-5-methylpyridine

4-Cyclopropoxy-3-methoxy-5-methylpyridine

Cat. No.: B14812271
M. Wt: 179.22 g/mol
InChI Key: ZCDOEUWJKIMKDA-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-methoxy-5-methylpyridine is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-methoxy-5-methylpyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of cyclopropylmethanol, methoxyamine, and methylpyridine as starting materials. The reaction is carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-methoxy-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or cyclopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Cyclopropoxy-3-methoxy-5-methylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-methoxy-5-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-methoxy-5-methylpyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-cyclopropyloxy-3-methoxy-5-methylpyridine

InChI

InChI=1S/C10H13NO2/c1-7-5-11-6-9(12-2)10(7)13-8-3-4-8/h5-6,8H,3-4H2,1-2H3

InChI Key

ZCDOEUWJKIMKDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1OC2CC2)OC

Origin of Product

United States

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